MAO-A vs. MAO-B Isoform Selectivity
The 6-carboxamide regioisomer demonstrates weak inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 24,000 nM, whereas the 8-carboxamide regioisomer inhibits human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM [1][2]. This positional substitution results in distinct enzyme isoform targeting, indicating that the 6-carboxamide derivative is not functionally equivalent to the 8-carboxamide analog in MAO-related assays.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 24,000 nM (MAO-A) |
| Comparator Or Baseline | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide: IC50 = 17,000 nM (MAO-B) |
| Quantified Difference | Different enzyme isoform specificity (MAO-A vs. MAO-B); IC50 values differ by ~1.4-fold but against distinct targets. |
| Conditions | Inhibition of human purified MAO-A or membrane-bound MAO-B expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline by spectrophotometry [1][2]. |
Why This Matters
The distinct isoform selectivity profiles between 6- and 8-carboxamide regioisomers preclude generic substitution in assays targeting specific MAO isoforms.
- [1] BindingDB. BDBM50450823 (CHEMBL4205862). Affinity data for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide against human MAO-A. IC50: 2.40E+4 nM. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity data for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide against human MAO-B. IC50: 1.70E+4 nM. View Source
